molecular formula C25H25FN4O B14998606 7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14998606
M. Wt: 416.5 g/mol
InChI Key: NFYOYPSKJHJIRV-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenylpiperazine moiety attached to a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinazolinone core: This step involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable reagent like formamide or its derivatives.

    Introduction of the fluorophenyl group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the phenylpiperazine moiety: This step involves the nucleophilic substitution of a halogenated quinazolinone intermediate with phenylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and piperazine moieties, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the phenyl or piperazine rings.

Scientific Research Applications

7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to receptors: It can bind to specific receptors in the body, such as neurotransmitter receptors, modulating their activity and leading to various physiological effects.

    Inhibiting enzymes: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Modulating signaling pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a chlorine atom instead of fluorine.

    7-(2-bromophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a bromine atom instead of fluorine.

    7-(2-methylphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one lies in the presence of the fluorophenyl group, which can significantly influence its chemical properties, biological activity, and potential applications. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H25FN4O

Molecular Weight

416.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H25FN4O/c1-17-24-22(15-18(16-23(24)31)20-9-5-6-10-21(20)26)28-25(27-17)30-13-11-29(12-14-30)19-7-3-2-4-8-19/h2-10,18H,11-16H2,1H3

InChI Key

NFYOYPSKJHJIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5F

Origin of Product

United States

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